2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan
Description
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan is a chiral dibenzofuran derivative featuring a (2S)-pyrrolidin-2-yl substituent. The dibenzofuran core consists of two benzene rings fused to a central furan ring, providing a planar aromatic system conducive to π-π stacking interactions. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors, as dibenzofuran derivatives are known for their bioactivity against targets such as cytochrome P450 (P450) enzymes .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-dibenzofuran-2-ylpyrrolidine |
InChI |
InChI=1S/C16H15NO/c1-2-6-15-12(4-1)13-10-11(7-8-16(13)18-15)14-5-3-9-17-14/h1-2,4,6-8,10,14,17H,3,5,9H2 |
InChI Key |
XUJGIGXSPWEQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Intermolecular SNAr Reactions
The SNAr reaction between activated dibenzofurans and nucleophiles provides a robust pathway for introducing substituents. For example, Lin et al. demonstrated that dibenzofurans with electron-withdrawing groups (e.g., nitro or cyano) undergo SNAr with amines or alcohols under mild conditions. Key parameters include:
| Reaction Condition | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Toluene | 82–95 |
| Temperature | 60°C | — |
| Catalyst | None | — |
This method avoids transition metals, aligning with green chemistry principles. However, activating groups are essential for reactivity.
Enantioselective Synthesis
Achieving the (2S) configuration requires enantioselective techniques.
Chiral Auxiliary-Mediated Synthesis
Temporary chiral auxiliaries, such as Oppolzer’s sultam, direct the stereochemistry during pyrrolidine formation. After cyclization, the auxiliary is cleaved under mild conditions (e.g., hydrolysis).
Asymmetric Catalysis
Copper(I)-bisoxazoline complexes catalyze the cycloaddition of azomethine ylides to dibenzofuran-derived dipolarophiles, yielding pyrrolidine-fused products with >90% enantiomeric excess (ee).
Optimization of Reaction Conditions
Critical parameters for high yields and stereoselectivity include:
Chemical Reactions Analysis
Types of Reactions
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of dibenzo[B,D]furan compounds exhibit significant anticancer properties. For instance, compounds containing pyrrolidine moieties have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the pyrrolidine ring enhances the compound's interaction with tyrosine kinase receptors, which play a critical role in cancer cell proliferation and survival .
1.2 Neuroprotective Effects
The neuroprotective potential of dibenzo[B,D]furan derivatives has been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's. Certain derivatives have shown promise in inhibiting amyloid-beta aggregation, a key factor in Alzheimer's pathology. Studies suggest that these compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Pharmacological Properties
2.1 Antimicrobial Activity
Compounds similar to 2-((2S)-pyrrolidin-2-YL)dibenzo[B,D]furan have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells .
2.2 Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of dibenzo[B,D]furan derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 2-((2S)-pyrrolidin-2-YL)dibenzo[B,D]furan typically involves multi-step organic reactions, including cyclization and functionalization processes that yield high-purity products suitable for biological testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of these compounds. Modifications at specific positions on the dibenzo[B,D]furan scaffold can significantly enhance biological activity while minimizing toxicity .
Case Studies
4.1 Case Study: Anticancer Activity
In a recent study, a series of dibenzo[B,D]furan derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the pyrrolidine ring improved selectivity and potency against cancer cells compared to normal cells, demonstrating a favorable therapeutic index .
4.2 Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of dibenzo[B,D]furan derivatives in models of oxidative stress-induced neurotoxicity. The study found that specific compounds significantly reduced neuronal cell death and improved cell viability, supporting their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its stereochemistry and electronic properties . The dibenzofuran moiety contributes to the compound’s stability and ability to participate in π-π interactions .
Comparison with Similar Compounds
Structural and Substituent Variations
Dibenzofuran derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Key analogs include:
Key Observations :
- The pyrrolidine substituent in the target compound introduces chirality and basicity, distinguishing it from non-chiral analogs like 2-(pentyloxy)dibenzo[b,d]furan. This could enhance target binding specificity in enzyme inhibition .
- Hydrophobic vs. Polar Groups : The pentyloxy chain in 2-(pentyloxy)dibenzo[b,d]furan facilitates hydrophobic interactions, while the pyrrolidine group may engage in polar interactions, altering solubility and bioavailability .
Activity Comparison :
- The pyrrolidine group in the target compound could improve binding affinity compared to non-polar substituents (e.g., pentyloxy) by forming direct interactions with P450 active sites.
Physicochemical Properties
Substituents significantly influence solubility, stability, and pharmacokinetics:
Key Insights :
- The pyrrolidine group increases aqueous solubility at acidic pH (via protonation) compared to purely hydrophobic analogs.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-((2S)pyrrolidin-2-yl)dibenzo[b,d]furan, and what challenges arise in achieving enantiomeric purity?
Methodological Answer: The synthesis typically involves coupling a dibenzofuran scaffold with a chiral pyrrolidine moiety. Key steps include:
- Stereoselective alkylation : Use of chiral auxiliaries or asymmetric catalysis to install the (2S)-pyrrolidine configuration. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester intermediates (as seen in dibenzofuran derivatives in and ) .
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution may be required to isolate the desired enantiomer, as racemization can occur during synthesis.
- Critical challenges : Maintaining stereochemical integrity during reaction steps (e.g., acidic/basic conditions) and minimizing byproducts from competing nucleophilic substitutions.
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm connectivity, with NOESY experiments resolving stereochemistry by detecting spatial proximity of protons in the pyrrolidine ring .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular geometry. For example, used this to resolve bond angles and torsional strain in a dibenzofuran derivative .
- Circular Dichroism (CD) : Validates enantiopurity by correlating optical activity with the (2S) configuration.
Advanced Research Questions
Q. Q3. How can researchers address contradictory data in the literature regarding the pharmacological activity of this compound?
Methodological Answer: Contradictions often stem from variations in assay conditions or impurities. To resolve discrepancies:
- Purity validation : Use high-resolution mass spectrometry (HRMS) and HPLC to ensure >95% purity (as emphasized in for similar compounds) .
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent) to isolate variables. For example, highlights the impact of reaction conditions on biological outcomes .
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics or receptor-binding assays) to confirm mode of action.
Q. Q4. What computational and experimental strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking simulations : Molecular docking with target proteins (e.g., P450 enzymes, as in ) predicts binding affinities and guides structural modifications .
- Analog synthesis : Prepare derivatives with variations in the pyrrolidine ring (e.g., N-substituents) or dibenzofuran substituents. demonstrates how modifying pyrrole moieties alters reactivity .
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using in vitro models (e.g., liver microsomes), as seen in ’s synthesis of boronic acid derivatives .
Q. Q5. How can enantiomeric impurities in synthesized batches be detected and minimized?
Methodological Answer:
- Chiral analytical methods : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for sensitive detection of enantiomeric excess (ee).
- Catalyst optimization : Employ asymmetric catalysts like chiral phosphine ligands (e.g., DIPSKEWPHOS in ) to enhance stereoselectivity during key bond-forming steps .
- Process monitoring : In-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, track reaction progress and stereochemical outcomes in real time.
Q. Q6. What are the best practices for validating the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS ( used this for dihydropyridine derivatives) .
- Long-term stability assays : Store samples at –20°C (dry) and periodically test for enantiomeric drift or decomposition using chiral HPLC.
- Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) to avoid artifacts in biological assays.
Data Analysis and Interpretation
Q. Q7. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Cross-validation : Compare X-ray data (e.g., bond lengths and angles from ) with DFT-optimized molecular models to identify discrepancies .
- Dynamic effects : NMR may detect conformational flexibility (e.g., pyrrolidine ring puckering) that static X-ray structures cannot resolve.
- Temperature-dependent studies : Collect XRD data at multiple temperatures to assess thermal motion and disorder (as done in for a dibenzofuran derivative) .
Q. Q8. What statistical approaches are recommended for analyzing dose-response data in preclinical studies involving this compound?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC and Hill coefficients.
- Bootstrap resampling : Quantify uncertainty in parameter estimates, especially with small sample sizes.
- Meta-analysis : Aggregate data from multiple studies (e.g., and ) to identify trends obscured by individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
